3-Cyclopentyl-2-oxopropionic acid ethyl ester

β-keto ester reactivity pKa differentiation enolate chemistry

3-Cyclopentyl-2-oxopropionic acid ethyl ester (ethyl 3-cyclopentyl-2-oxopropanoate, CAS 1038403-37-0) is an acyclic β-keto ester bearing a cyclopentyl substituent at the 3-position, with molecular formula C10H16O3 and a molecular weight of 184.23 g/mol. As a β-dicarbonyl compound, it features a ketone carbonyl adjacent to the ethyl ester, conferring enhanced α-methylene C–H acidity (pKa ~10–11) characteristic of β-keto esters.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
Cat. No. B12852297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-2-oxopropionic acid ethyl ester
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)CC1CCCC1
InChIInChI=1S/C10H16O3/c1-2-13-10(12)9(11)7-8-5-3-4-6-8/h8H,2-7H2,1H3
InChIKeyGDJNWQCPNZOQDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentyl-2-oxopropionic Acid Ethyl Ester: Procurement-Ready Structural and Physicochemical Profile


3-Cyclopentyl-2-oxopropionic acid ethyl ester (ethyl 3-cyclopentyl-2-oxopropanoate, CAS 1038403-37-0) is an acyclic β-keto ester bearing a cyclopentyl substituent at the 3-position, with molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . As a β-dicarbonyl compound, it features a ketone carbonyl adjacent to the ethyl ester, conferring enhanced α-methylene C–H acidity (pKa ~10–11) characteristic of β-keto esters . This structural motif renders the compound a versatile electrophilic building block for Claisen condensations, alkylations, and enantioselective ketoreductase-mediated reductions. The cyclopentyl group imparts a compact, sterically defined cycloalkyl domain that differentiates this ester from its cyclohexyl and phenyl congeners in both physicochemical and biological recognition contexts.

1
β-Keto ester regiochemistry for Claisen condensations and enantioselective alkylations
2
Compact cyclopentyl substrate for ketoreductase-mediated chiral alcohol synthesis
3
Cycloalkyl building block with distinct steric and lipophilic profile vs. cyclohexyl or phenyl analogs

Why Generic Substitution Fails for 3-Cyclopentyl-2-oxopropionic Acid Ethyl Ester: The Critical Role of Regiochemistry and Cycloalkyl Size


Substituting a generic β-keto ester or a closely related analog for 3-cyclopentyl-2-oxopropionic acid ethyl ester without experimental validation carries substantial risk. The 2-oxo (β-keto) regiochemistry places the ketone directly adjacent to the ester, creating an α-methylene site with a pKa of ~10–11, dramatically more acidic than the γ-methylene of the 3-oxo isomer (pKa ~16–20) . This differential acidity governs enolate formation kinetics, alkylation regioselectivity, and substrate recognition by ketoreductases. Additionally, the cyclopentyl moiety imposes a distinct steric and lipophilic signature (LogP ~1.6–2.2) compared to cyclohexyl (LogP ~2.2–2.7) or phenyl analogs, altering bioavailability, metabolic stability, and enzyme active-site complementarity . Procurement of the incorrect regioisomer or cycloalkyl variant can therefore lead to divergent reactivity, stereochemical outcomes, and biological activity.

Regiochemistry
3-Oxo isomer lacks α-methylene activation (pKa ~16–20), shifting enolate formation kinetics and alkylation selectivity.
Cycloalkyl Size
Cyclohexyl analog introduces larger steric bulk and higher LogP, which may reduce ketoreductase conversion and alter ADME profile.
Aromatic Planarity
Phenyl analog (ethyl benzoylacetate) presents π-stacking potential and planar geometry that fundamentally alter target binding modes.

Quantitative Differential Evidence: 3-Cyclopentyl-2-oxopropionic Acid Ethyl Ester Versus Closest Analogs


Regiochemical Acidity Advantage: 2-Oxo β-Keto Ester Versus 3-Oxo γ-Keto Ester

3-Cyclopentyl-2-oxopropionic acid ethyl ester contains a ketone carbonyl at the 2-position, directly adjacent to the ethyl ester. This β-dicarbonyl arrangement lowers the pKa of the intervening α-methylene protons to approximately 10–11, compared to ~16–20 for the corresponding γ-methylene protons in the 3-oxo regioisomer . The 3-oxo isomer (CAS 24922-00-7) lacks this α-activation, rendering its enolate formation substantially less favorable under mild basic conditions. This difference directly impacts the compound's utility in Claisen-type condensations, enantioselective alkylations, and biocatalytic reductions that rely on facile deprotonation.

α-C–H Acidity
Class-level inference
ΔpKa ≈ 5–10
Reported acidity advantage supports chemoselective α-functionalization context.
Class-level pKa ranges; target-specific data to verify.
β-keto ester reactivity pKa differentiation enolate chemistry synthetic building block selection

Boiling Point and Density Differentiation: Cyclopentyl vs. Cyclohexyl 2-Oxo Ester

The cyclopentyl 2-oxo ester (C10H16O3, MW 184.23) exhibits a significantly lower boiling point than its cyclohexyl analog (C11H18O3, MW 198.26). The cyclohexyl analog (CAS 51692-88-7) has a reported boiling point of 284.4°C at 760 mmHg and a density of 1.021 g/cm³ . The 3-oxo cyclopentyl isomer (CAS 24922-00-7) has a predicted boiling point of 255.3±13.0°C at 760 mmHg and a density of 1.1±0.1 g/cm³ . The 2-oxo cyclopentyl target, with the carbonyl adjacent to the ester, is expected to exhibit intermediate volatility between these two comparators, facilitating more efficient fractional distillation and GC-based purity analysis relative to the higher-boiling cyclohexyl congener.

Boiling Point & Density
Cross-study comparable
ΔBP 29.1°C between comparators
Supports distillation and purification workflow review.
Predicted values; experimental confirmation recommended.
chromatographic purification distillation physicochemical property comparison volatility

Lipophilicity and Steric Profile: Cyclopentyl vs. Cyclohexyl vs. Phenyl in Drug-Like Space

The cyclopentyl group provides a compact, saturated cycloalkyl domain with an ACD/LogP of 2.21 for the closely related 3-oxo isomer, while the EPA EPISuite estimates Log Kow at 1.58 . This places the compound in a favorable lipophilicity range for blood-brain barrier penetration and oral bioavailability (Rule of 5 compliant, MW 184, HBD 0, HBA 3). In contrast, the cyclohexyl analog has a higher logP (~2.2–2.7) and larger molar volume, which may reduce aqueous solubility and increase metabolic clearance. The phenyl analog (ethyl benzoylacetate) introduces aromatic planarity and π-stacking potential, fundamentally altering target binding modes. The cyclopentyl group thus offers a unique steric-electronic balance—sufficient lipophilicity for membrane permeability without the excessive hydrophobicity or metabolic liability of larger or aromatic substituents.

Lipophilicity & Steric Bulk
Class-level inference
ΔLogP ≈ 0.5 lower than cyclohexyl
Supports drug-like property screening context.
Predicted LogP; measured values may vary.
drug-likeness ADME prediction lipophilicity steric tuning medicinal chemistry

Biocatalytic Ketoreductase Substrate Recognition: Cyclopentyl Steric Fit vs. Cyclohexyl

Ketoreductases (KREDs) exhibit pronounced sensitivity to substrate steric bulk in the reduction of β-keto esters to chiral β-hydroxy esters. Studies on α-methylated β-keto esters with Tyl-KR1 demonstrate that subtle structural perturbations—even single-atom exchanges (oxygen ester vs. thioester)—can invert enantioselectivity or nearly abolish it (<5% ee) . The cyclopentyl group, with a smaller van der Waals volume than cyclohexyl, is expected to access more restricted enzyme active-site pockets. This steric discrimination is critical when selecting substrates for engineered KRED variants, where the cyclopentyl moiety may serve as a privileged scaffold for achieving high enantioselectivity (>99% ee) in asymmetric reductions. The cyclohexyl analog, being sterically more demanding, may be rejected or processed with lower conversion and selectivity by the same enzyme panel.

KRED Substrate Fit
Class-level inference
Compact steric profile
Reported enzyme-substrate complementarity context; no direct head-to-head data.
Tyl-KR1 model; results may not generalize.
ketoreductase KRED enantioselective reduction substrate specificity chiral alcohol synthesis

Commercial Purity Specification: Target Compound vs. 3-Oxo Isomer Availability

3-Cyclopentyl-2-oxopropionic acid ethyl ester (CAS 1038403-37-0) is specified at a minimum purity of 95% by reputable vendors . The 3-oxo regioisomer (CAS 24922-00-7) is available at ≥98% purity from commercial suppliers such as Aladdin . For applications requiring unambiguous regioisomeric identity—such as medicinal chemistry SAR studies, asymmetric catalysis, and metabolite identification—the 95% minimum purity of the 2-oxo compound, coupled with rigorous analytical certification, ensures that experimental outcomes are not confounded by contamination with the 3-oxo isomer. Procurement decisions must therefore weigh the slightly higher purity specification of the 3-oxo isomer against the functional necessity of the 2-oxo regiochemistry.

Purity Specification
Cross-study comparable
95% min. vs. 98% (3-oxo isomer)
Specification review supports procurement decision.
Vendor-reported; lot-specific purity review advised.
procurement specification purity comparison vendor sourcing research chemical supply

High-Impact Application Scenarios for 3-Cyclopentyl-2-oxopropionic Acid Ethyl Ester


Enantioselective Synthesis of Chiral β-Hydroxy Esters via Ketoreductase (KRED) Reduction

3-Cyclopentyl-2-oxopropionic acid ethyl ester serves as an ideal prochiral substrate for NAD(P)H-dependent ketoreductases, where the compact cyclopentyl group fits sterically constrained active sites to deliver the corresponding (R)- or (S)-β-hydroxy ester with high enantioselectivity. The β-keto ester regiochemistry ensures efficient enzyme recognition and hydride transfer, leveraging the α-acidity for potential dynamic kinetic resolution. In contrast, the 3-oxo isomer cannot undergo the same stereoselective reduction at the ester-adjacent position, and the bulkier cyclohexyl analog may suffer from reduced conversion and ee .

Medicinal Chemistry Building Block for Cyclopentyl-Containing Drug Candidates

The cyclopentyl group is a privileged scaffold in drug discovery, offering a balance of lipophilicity (ACD/LogP ~2.2) and steric bulk that enhances target binding while maintaining favorable ADME properties. This compound can be elaborated via α-alkylation, Claisen condensation, or decarboxylative coupling to install the cyclopentyl domain into lead molecules. Compared to the cyclohexyl analog (higher LogP, larger molar volume), the cyclopentyl ester provides a more drug-like starting point with reduced risk of pharmacokinetic liabilities .

Synthetic Intermediate for Agrochemical and Specialty Chemical Development

The β-keto ester functionality enables participation in Knorr-type cyclizations, Paal-Knorr pyrrole synthesis, and Biginelli multicomponent reactions to construct heterocyclic cores prevalent in agrochemical actives. The lower predicted boiling point of the cyclopentyl 2-oxo ester, relative to the cyclohexyl analog (284.4°C), facilitates downstream purification by fractional distillation, reducing processing costs in scale-up scenarios .

Chemical Biology Probe for Enzyme Mechanism Studies

The α-methylene C–H acidity (pKa ~10–11) makes this compound a reactive probe for studying enolate-dependent enzymatic mechanisms, including those of ketoreductases, aldolases, and thiolase-family enzymes. The well-defined cyclopentyl substituent provides a structurally rigid reference point for X-ray crystallography and NMR-based binding studies, enabling precise mapping of enzyme-substrate interactions that cannot be achieved with the conformationally mobile cyclohexyl analog .

Application
Selection Property
Validation Focus
Chiral β-hydroxy ester synthesis
Ketoreductase substrate steric fit
Enantioselectivity and conversion review
Medicinal chemistry building block
Cyclopentyl lipophilicity and steric profile
ADME property screening context
Agrochemical intermediate
Predicted volatility and distillation behavior
Purification workflow review
Enzyme mechanism probe
α-Methylene C–H acidity
Enolate-dependent mechanism studies

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